molecular formula C22H22ClN3O3 B11426733 (2E)-3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)prop-2-enamide

Cat. No.: B11426733
M. Wt: 411.9 g/mol
InChI Key: DPAZDLVSFLJLCD-JLHYYAGUSA-N
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Description

The compound (2E)-3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)prop-2-enamide is a synthetic organic molecule It features a complex structure with multiple functional groups, including a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzaldehyde, 4-methoxybenzohydrazide, and isopropylamine.

    Formation of Oxadiazole Ring: The 1,2,4-oxadiazole ring is formed through a cyclization reaction involving 4-methoxybenzohydrazide and an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The oxadiazole intermediate is then coupled with 2-chlorobenzaldehyde through a condensation reaction to form the desired product.

    Final Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe due to its potential to emit light upon excitation.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific proteins or pathways in disease.

Industry

    Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The oxadiazole ring and the chlorophenyl group are likely key to its binding affinity and specificity. Pathways involved could include signal transduction pathways where the compound modulates the activity of kinases or other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in (2E)-3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)prop-2-enamide distinguishes it from similar compounds. This methoxy group can influence the compound’s electronic properties, reactivity, and binding interactions, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C22H22ClN3O3/c1-15(2)26(21(27)13-10-16-6-4-5-7-19(16)23)14-20-24-22(25-29-20)17-8-11-18(28-3)12-9-17/h4-13,15H,14H2,1-3H3/b13-10+

InChI Key

DPAZDLVSFLJLCD-JLHYYAGUSA-N

Isomeric SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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